2-Ethylhexyl 2-(2,4-dichlorophenoxy)propanoate

Overview

Description

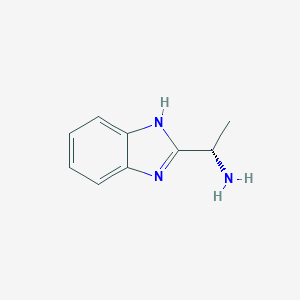

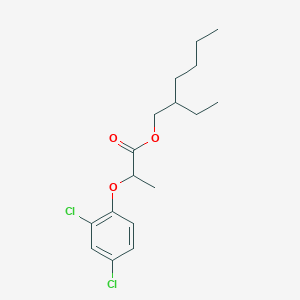

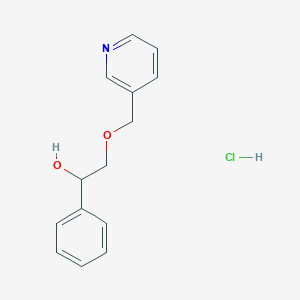

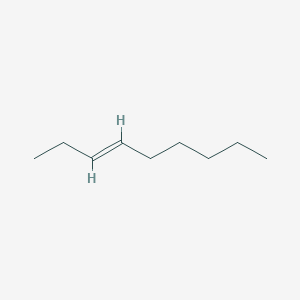

“2-Ethylhexyl 2-(2,4-dichlorophenoxy)propanoate” is a compound with the molecular formula C17H24Cl2O3 and a molecular weight of 347.28 . It is also known as “2-ethylhexyl 2-(2,6-dichlorophenoxy)propanoate” and "dichlorprop-P 2-ethylyhexyl ester" . It is used as a herbicide and plant growth regulator .

Molecular Structure Analysis

The InChI code for “2-Ethylhexyl 2-(2,4-dichlorophenoxy)propanoate” is 1S/C17H24Cl2O3/c1-4-6-8-13 (5-2)11-21-17 (20)12 (3)22-16-14 (18)9-7-10-15 (16)19/h7,9-10,12-13H,4-6,8,11H2,1-3H3 . The structure contains a total of 46 bonds, including 22 non-H bonds, 7 multiple bonds, 10 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 ether (aromatic) .

Physical And Chemical Properties Analysis

“2-Ethylhexyl 2-(2,4-dichlorophenoxy)propanoate” is a liquid at room temperature . It has a low aqueous solubility and a low volatility . The LogP value is 6.20 .

Scientific Research Applications

Sorption to Soil and Organic Matter

The sorption behavior of 2,4-D and related phenoxy herbicides, including 2-ethylhexyl 2-(2,4-dichlorophenoxy)propanoate, has been extensively reviewed, revealing their interaction with soil, organic matter, and minerals. The study compiled a comprehensive database of soil–water distribution coefficients, indicating that soil organic matter and iron oxides are critical sorbents for these herbicides. Parameters such as soil pH, organic carbon content, and iron content were significant in rationalizing the sorption of 2,4-D, suggesting the importance of understanding soil characteristics to predict the environmental fate of these herbicides (Werner, Garratt, & Pigott, 2012).

Wastewater Treatment from Pesticide Production

In a study focusing on wastewater from the pesticide production industry, it was found that a combination of biological processes and granular activated carbon can effectively remove a range of toxic pollutants, including 2,4-dichlorophenoxy acetic acid and its derivatives. This approach is crucial for preventing these substances from entering natural water sources, highlighting the necessity of efficient wastewater treatment technologies in mitigating environmental pollution (Goodwin, Carra, Campo, & Soares, 2018).

Microbial Biodegradation

The role of microorganisms in the degradation of 2,4-D and its derivatives has been reviewed, underscoring the potential of bioremediation strategies in addressing pollution from such herbicides. The review emphasizes the efficacy of microbial processes in degrading 2,4-D, pointing towards the use of bioremediation as a viable approach to reduce environmental contamination and protect public health (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).

Environmental Impact and Toxicity

A comprehensive review on the environmental fate, behavior, and eco-toxicological effects of 2,4-D, including 2-ethylhexyl 2-(2,4-dichlorophenoxy)propanoate, provides a detailed assessment of their presence and impact on aquatic, plant, and human life. The review discusses the low concentrations of 2,4-D detected in surface water in high-use areas and the need for localized mitigation strategies to prevent environmental entry. It also highlights concerns regarding the potential exposure of the general public to 2,4-D due to its widespread application in agriculture and home lawns (Islam et al., 2017).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . It is advised not to get the compound in eyes, on skin, or on clothing .

properties

IUPAC Name |

2-ethylhexyl 2-(2,4-dichlorophenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24Cl2O3/c1-4-6-7-13(5-2)11-21-17(20)12(3)22-16-9-8-14(18)10-15(16)19/h8-10,12-13H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEDFYRUPAWDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5032311 | |

| Record name | 2-Ethylhexyl 2-(2,4-dichlorophenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylhexyl 2-(2,4-dichlorophenoxy)propanoate | |

CAS RN |

79270-78-3 | |

| Record name | Dichlorprop 2-ethylhexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79270-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorprop 2-ethylhexyl ester [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079270783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexyl 2-(2,4-dichlorophenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl 2-(2,4-dichlorophenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORPROP-2-ETHYLHEXYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ6JK4I9XC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B166798.png)

![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;oxovanadium(2+)](/img/structure/B166809.png)

![8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B166819.png)